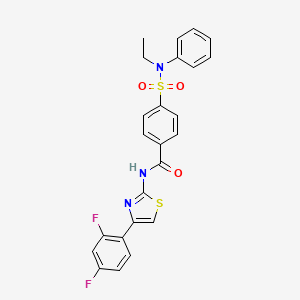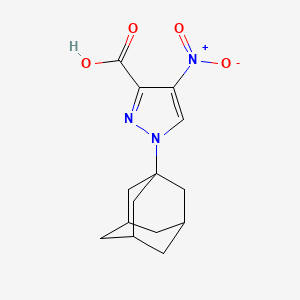
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane is an organic compound with the formula C10H16. It is the simplest diamondoid - a class of cage-like, polycyclic hydrocarbons . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .
Synthesis Analysis
Adamantane can be synthesized from a variety of precursors. For example, 1-adamantylamine can be synthesized from 1-bromoadamantane via N-(1-adamantyl)-formamide . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions. For example, various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons . Its melting point is 270 °C, and it sublimes rather than boiling .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid has been evaluated for its antimicrobial properties. In a study by Pham et al., several derivatives containing the 1-adamantane carbonyl moiety were synthesized. Notably, compounds 4a, 4b, 5a, and 5c exhibited potential antibacterial activity against both Gram-positive bacteria and the fungus Candida albicans . These findings suggest that this compound could be explored further as an antimicrobial agent.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPSQGXCQMJFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

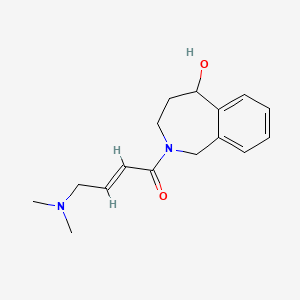

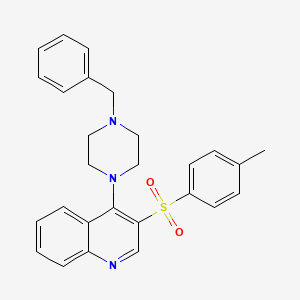
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)
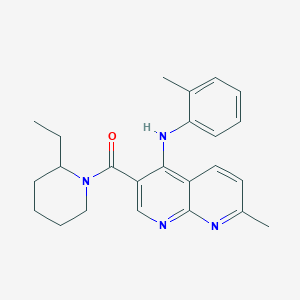
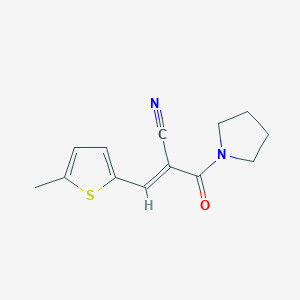
![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)
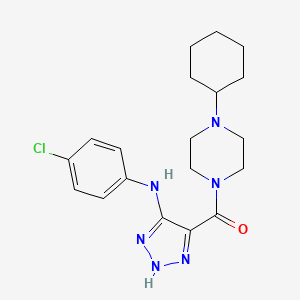

![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
